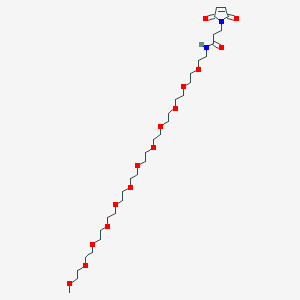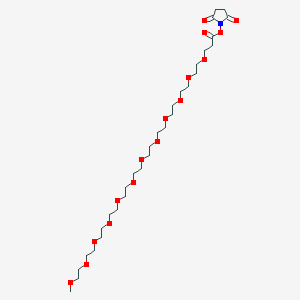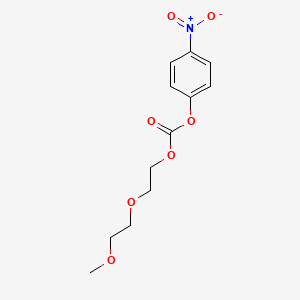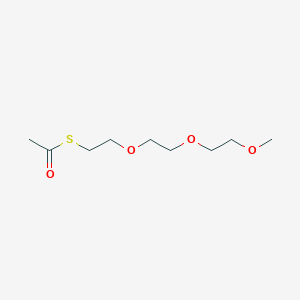
Mps1-IN-3
Übersicht
Beschreibung
Mps1-IN-3 is a potent inhibitor of the monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). This kinase plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. This compound has shown significant potential in cancer research due to its ability to inhibit the proliferation of cancer cells by disrupting the mitotic checkpoint .
Wissenschaftliche Forschungsanwendungen
Mps1-IN-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung der monpolaren Spindelkinase 1 und ihre Auswirkungen auf die Zellteilung zu untersuchen.
Biologie: In der Zellbiologieforschung eingesetzt, um die Rolle der monpolaren Spindelkinase 1 beim Spindel-Assemblierungspunkt und der Chromosomensegregation zu untersuchen.
Medizin: Als potenzielles Therapeutikum für die Krebsbehandlung untersucht, da es die Proliferation von Krebszellen durch Unterbrechung des mitotischen Kontrollpunkts hemmen kann.
Industrie: In der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenforschung und -entwicklung eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der monpolaren Spindelkinase 1. Diese Kinase ist für das ordnungsgemäße Funktionieren des Spindel-Assemblierungspunkts unerlässlich, der eine genaue Chromosomensegregation während der Zellteilung sicherstellt. Durch die Hemmung der monpolaren Spindelkinase 1 stört this compound den Kontrollpunkt, was zu mitotischen Fehlern, Chromosomenfehlanordnung und letztendlich zum Zelltod führt. Dieser Mechanismus macht this compound zu einem vielversprechenden Kandidaten für die Krebstherapie .
Wirkmechanismus
Mps1-IN-3 acts as a potent inhibitor of the MPS1 kinase, disrupting its function and leading to various cellular effects. It has been shown to inhibit the proliferation of U251 glioblastoma cells and sensitize glioblastoma cells to vincristine in orthotopic mouse models . This compound can completely abrogate the checkpoint when used at a concentration of 2 μM .
Biochemische Analyse
Biochemical Properties
Mps1-IN-3 interacts with the MPS1 kinase, inhibiting its activity with an IC50 value of 50 nM . This interaction disrupts the function of MPS1, leading to a variety of biochemical reactions that can influence cell behavior .
Cellular Effects
This compound has been shown to inhibit the proliferation of U251 glioblastoma cells . At a concentration of 2 μM, it can completely abrogate the checkpoint . This suggests that this compound has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MPS1 and inhibiting its kinase activity . This inhibition disrupts the function of MPS1, leading to errors in chromosome segregation during mitosis .
Temporal Effects in Laboratory Settings
This compound has been shown to sensitize glioblastoma cells to vincristine in orthotopic mouse models, resulting in prolonged survival without toxicity . This suggests that the effects of this compound can change over time in laboratory settings, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to sensitize glioblastoma cells to vincristine . The effects of this compound may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
As an inhibitor of MPS1, it likely interacts with enzymes and cofactors involved in the regulation of the spindle assembly checkpoint .
Transport and Distribution
Given its role as an MPS1 inhibitor, it is likely that it interacts with transporters or binding proteins that modulate its localization or accumulation .
Subcellular Localization
It is known that MPS1, the target of this compound, localizes to kinetochores and centrosomes . Therefore, it is plausible that this compound also localizes to these subcellular compartments to exert its inhibitory effects .
Vorbereitungsmethoden
Die Synthese von Mps1-IN-3 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der synthetische Weg umfasst typischerweise:
Schritt 1: Bildung der Kernstruktur durch eine Reihe von Kondensationsreaktionen.
Schritt 2: Einführung von funktionellen Gruppen durch nukleophile Substitutionsreaktionen.
Schritt 3: Reinigung und Kristallisation, um das Endprodukt mit hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich ähnliche synthetische Wege mit Optimierungen für die großtechnische Produktion, wie z. B. die Verwendung von Durchflussreaktoren und automatisierten Synthese-Systemen zur Steigerung der Ausbeute und Reinheit .
Analyse Chemischer Reaktionen
Mps1-IN-3 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung möglicherweise verändern.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Mps1-IN-3 ist unter den Inhibitoren der monpolaren Spindelkinase 1 einzigartig aufgrund seiner hohen Potenz und Selektivität. Ähnliche Verbindungen umfassen:
NMS-P715: Ein weiterer potenter Inhibitor der monpolaren Spindelkinase 1 mit einer anderen chemischen Struktur.
BAY 1161909 und BAY 1217389: Diese Inhibitoren zielen ebenfalls auf die monopolare Spindelkinase 1 ab und haben vielversprechende Ergebnisse in präklinischen Studien gezeigt.
Im Vergleich zu diesen Verbindungen hat this compound in bestimmten Krebszelllinien eine überlegene Wirksamkeit gezeigt und wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht .
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O4S/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRMASLPWOMYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















